molecular formula C8H5Cl2NO3S B12862269 2-(Chloromethyl)benzo[d]oxazole-6-sulfonyl chloride

2-(Chloromethyl)benzo[d]oxazole-6-sulfonyl chloride

Cat. No.: B12862269
M. Wt: 266.10 g/mol
InChI Key: PSRZQEMBGQRNTO-UHFFFAOYSA-N
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Description

2-(Chloromethyl)benzo[d]oxazole-6-sulfonyl chloride is a chemical compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of a chloromethyl group at the 2-position and a sulfonyl chloride group at the 6-position of the benzoxazole ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)benzo[d]oxazole-6-sulfonyl chloride typically involves the chloromethylation of benzo[d]oxazole followed by sulfonylation. One common method involves the reaction of benzo[d]oxazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the chloromethyl group. The resulting 2-(Chloromethyl)benzo[d]oxazole is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 6-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)benzo[d]oxazole-6-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted derivatives.

    Sulfonylation: The sulfonyl chloride group can react with nucleophiles to form sulfonamide, sulfonate ester, and sulfone derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to form various oxidized or reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile at elevated temperatures.

    Sulfonylation: Reagents such as amines, alcohols, and thiols are used. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents include sodium borohydride and lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoxazole derivatives with various functional groups.

    Sulfonylation: Sulfonamide, sulfonate ester, and sulfone derivatives.

    Oxidation and Reduction: Various oxidized or reduced benzoxazole derivatives.

Scientific Research Applications

2-(Chloromethyl)benzo[d]oxazole-6-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the modification of biomolecules such as proteins and peptides for studying their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)benzo[d]oxazole-6-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the electrophilic chloromethyl and sulfonyl chloride groups. These groups can react with nucleophilic sites on biomolecules or other chemical entities, leading to the formation of covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

2-(Chloromethyl)benzo[d]oxazole-6-sulfonyl chloride can be compared with other benzoxazole derivatives such as:

    2-(Chloromethyl)benzo[d]oxazole: Lacks the sulfonyl chloride group, making it less reactive towards nucleophiles.

    2-(Methylsulfonyl)benzo[d]oxazole: Contains a methylsulfonyl group instead of a chloromethyl group, leading to different reactivity and applications.

    2-(Bromomethyl)benzo[d]oxazole-6-sulfonyl chloride: Contains a bromomethyl group instead of a chloromethyl group, which can affect its reactivity and the types of reactions it undergoes.

The uniqueness of this compound lies in its dual functional groups, which provide versatility in chemical reactions and applications.

Properties

Molecular Formula

C8H5Cl2NO3S

Molecular Weight

266.10 g/mol

IUPAC Name

2-(chloromethyl)-1,3-benzoxazole-6-sulfonyl chloride

InChI

InChI=1S/C8H5Cl2NO3S/c9-4-8-11-6-2-1-5(15(10,12)13)3-7(6)14-8/h1-3H,4H2

InChI Key

PSRZQEMBGQRNTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)OC(=N2)CCl

Origin of Product

United States

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